molecular formula C5H7NO3 B2517693 2-Isocyanatoethyl acetate CAS No. 14568-37-7

2-Isocyanatoethyl acetate

Cat. No. B2517693
CAS RN: 14568-37-7
M. Wt: 129.115
InChI Key: RVSDMDPSGIXPSN-UHFFFAOYSA-N
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Description

2-Isocyanatoethyl acetate is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.12 . It is also known by its IUPAC name, 2-isocyanatoethyl acetate .


Molecular Structure Analysis

The InChI code for 2-Isocyanatoethyl acetate is 1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 . This indicates that the molecule consists of a five-carbon backbone with an isocyanate group (-N=C=O) and an acetate group (-COOCH3) attached .


Chemical Reactions Analysis

Isocyanates, such as 2-Isocyanatoethyl acetate, are highly reactive and can undergo a variety of chemical reactions. They are particularly known for their reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

2-Isocyanatoethyl acetate is a liquid at room temperature . The compound has a refractive index of 1.422 .

properties

IUPAC Name

2-isocyanatoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSDMDPSGIXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanatoethyl acetate

Synthesis routes and methods

Procedure details

In like manner, a 3-liter jacketed reaction vessel was charged with 288 ml of methylene chloride and cooled to 0° C. A solution of 2-methyl-2-oxazoline (77.5 g) in 137.7 ml of water, a solution of phosgene (131 g) in 280 ml of methylene chloride, and 250 ml of a 35 weight percent solution of aqueous sodium hydroxide were added simultaneously to the reaction vessel with cooling and stirring; the total additive time was approximately 55 minutes. Stirring was continued for 2 minutes after the addition was complete and the organic and aqueous layers then allowed to separate. The organic layer was isolated and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product was then obtained from the concentrated organic layer by distillation at 55°/5 mm Hg to give 74.8 g (65 percent of theory) of the desired product as a clear, colorless liquid. The product structure was likewise confirmed by infrared and nuclear magnetic resonance spectroscopy.
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
137.7 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two

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